molecular formula C14H13NO B11946618 Benzylidene-(3-methoxyphenyl)-amine CAS No. 5877-59-8

Benzylidene-(3-methoxyphenyl)-amine

Cat. No.: B11946618
CAS No.: 5877-59-8
M. Wt: 211.26 g/mol
InChI Key: ZIZBBPVOSQIWBA-UHFFFAOYSA-N
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Description

Benzylidene-(3-methoxyphenyl)-amine is an organic compound characterized by the presence of a benzylidene group attached to a 3-methoxyphenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene-(3-methoxyphenyl)-amine typically involves the condensation reaction between benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding benzylidene ketones or aldehydes.

    Reduction: The compound can be reduced to form benzyl-(3-methoxyphenyl)-amine using reducing agents like sodium borohydride.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the benzylidene group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Benzylidene ketones or aldehydes.

    Reduction: Benzyl-(3-methoxyphenyl)-amine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has been investigated for its analgesic and anti-inflammatory properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzylidene-(3-methoxyphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

  • Benzylidene-(4-methoxyphenyl)-amine
  • Benzylidene-(2-methoxyphenyl)-amine
  • Benzylidene-(3-hydroxyphenyl)-amine

Comparison: Benzylidene-(3-methoxyphenyl)-amine is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, such as Benzylidene-(4-methoxyphenyl)-amine, the position of the methoxy group can lead to differences in electronic distribution and steric effects, thereby affecting the compound’s overall properties and applications .

Properties

CAS No.

5877-59-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-phenylmethanimine

InChI

InChI=1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

ZIZBBPVOSQIWBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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